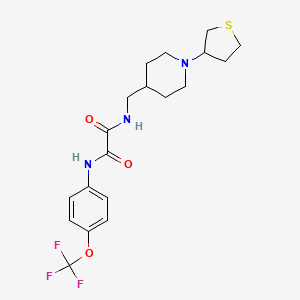
N1-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H24F3N3O3S and its molecular weight is 431.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, with CAS number 2034584-05-7, is a synthetic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H24F3N3O3S
- Molecular Weight : 431.5 g/mol
- Structure : The compound features a tetrahydrothiophene moiety linked to a piperidine ring and an oxalamide functional group, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Key areas of focus include:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of oxalamides have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Neuropharmacological Effects : The piperidine structure is often associated with neuroactive properties. Compounds containing piperidine derivatives have been studied for their potential in treating neurological disorders, including anxiety and depression.
- Antimicrobial Properties : Some oxalamide derivatives have demonstrated antimicrobial activity, suggesting that this compound may also possess similar properties against bacterial and fungal pathogens.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Certain oxalamides are known to inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation : The interaction with neurotransmitter receptors could explain the neuropharmacological effects observed in related compounds.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Ali et al., 2012 | Anticancer Activity | Investigated the anticancer effects of oxalamide derivatives on human pancreatic cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values indicating potent activity. |
| Bender et al., 2009 | Neuropharmacological Effects | Evaluated the neuroactive properties of piperidine derivatives, highlighting their potential in managing anxiety disorders with minimal side effects. |
| Research on Antimicrobial Effects | Antimicrobial Properties | Demonstrated that specific oxalamide compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases. |
Propiedades
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O3S/c20-19(21,22)28-16-3-1-14(2-4-16)24-18(27)17(26)23-11-13-5-8-25(9-6-13)15-7-10-29-12-15/h1-4,13,15H,5-12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLPDYJCGQAQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














